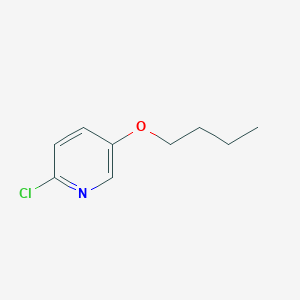

5-Butoxy-2-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Butoxy-2-chloropyridine is a chemical compound used in organic synthesis . It is a valuable building block in the creation of more complex molecules .

Synthesis Analysis

The synthesis of 5-Butoxy-2-chloropyridine involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of 5-Butoxy-2-chloropyridine is represented by the InChI code1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9 (10)11-7-8/h4-5,7H,2-3,6H2,1H3 . Chemical Reactions Analysis

5-Butoxy-2-chloropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

5-Butoxy-2-chloropyridine is a liquid at room temperature . Its molecular weight is 185.65 .Scientific Research Applications

Pharmaceutical Applications

5-Butoxy-2-chloropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the butoxy group into more complex molecules, which can be crucial for the pharmacokinetics of the drugs . For instance, it can be used in the synthesis of molecules designed to interact with biological targets, such as enzymes or receptors, which can lead to the development of new medications.

Agrochemical Synthesis

In the agrochemical industry, 5-Butoxy-2-chloropyridine serves as a precursor for the synthesis of herbicides and pesticides. Its reactivity with other organic compounds, facilitated by the chloropyridine moiety, makes it an essential building block for compounds that protect crops from pests and diseases .

Material Science

This compound finds its use in material science as a chemical precursor in the synthesis of advanced materials. Its incorporation into polymers and coatings can impart specific properties like increased durability or resistance to environmental factors .

Organic Synthesis

5-Butoxy-2-chloropyridine: is utilized in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone in constructing carbon-carbon bonds, pivotal in creating complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 5-Butoxy-2-chloropyridine is involved in the synthesis of drug candidates. It can be used to modify the lipophilicity of a molecule, which is a critical factor in determining the drug’s absorption and distribution within the body .

Analytical Chemistry

Lastly, 5-Butoxy-2-chloropyridine can be used as a standard or reference compound in analytical methods, such as HPLC-UV, to identify and quantify impurities in pharmaceutical ingredients. Its unique UV signature helps in the accurate detection of related substances .

Mechanism of Action

The mechanism of action of 5-Butoxy-2-chloropyridine in chemical reactions often involves the Suzuki–Miyaura coupling process. This process involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where organic groups are transferred from boron to palladium .

Safety and Hazards

5-Butoxy-2-chloropyridine is classified under GHS07 for safety. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

5-butoxy-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMNCGKKULINJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butoxy-2-chloropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)

![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)